molecular formula C21H18ClN5O3 B3409931 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 895016-02-1

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide

Cat. No.: B3409931
CAS No.: 895016-02-1
M. Wt: 423.9 g/mol
InChI Key: IMCWQAYJRGNNCW-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-d]pyrimidin core

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-2-30-18-9-4-3-8-17(18)25-19(28)12-26-13-23-20-16(21(26)29)11-24-27(20)15-7-5-6-14(22)10-15/h3-11,13H,2,12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCWQAYJRGNNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidin core, followed by the introduction of the 3-chlorophenyl and 2-ethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, ethoxy compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. Pyrazolo[3,4-d]pyrimidines have been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)1.88
Compound BA549 (lung cancer)26
Compound CHepG2 (liver cancer)0.74 mg/mL

The observed IC50 values indicate that the compound can effectively inhibit the proliferation of cancer cells. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown IC50 values as low as 1.88 µM against MCF7 cells, suggesting strong anticancer potential.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (μmol)
Compound DCOX-20.04 ± 0.02
CelecoxibCOX-20.04 ± 0.01

These findings indicate that the compound may serve as a viable candidate for developing anti-inflammatory drugs.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

  • Tumor Reduction in Animal Models : A study evaluating a related compound showed promising results in reducing tumor size in animal models.
  • Reduction of Inflammatory Markers : Another research highlighted the compound's role in reducing inflammatory markers in induced models of inflammation.

These findings underscore the therapeutic potential of this compound in both oncology and inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved can include signal transduction and gene expression regulation, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has gained attention due to its potential therapeutic applications, particularly in oncology and other diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A pyrazolo[3,4-d]pyrimidine core , known for its diverse biological activities.
  • Substituents such as 3-chlorophenyl and 2-ethoxyphenyl , which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms have been identified:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in cell proliferation and survival pathways. Similar pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Induction of Apoptosis : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can significantly enhance apoptosis in various cancer cell lines. For instance, one study reported that a related compound increased caspase-3 levels by 7.32-fold in breast cancer cells .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Key findings include:

  • Cell Line Studies : The compound has demonstrated significant antiproliferative activity against various cancer cell lines, including MDA-MB-468 and T47D (breast cancer) .
  • Mechanistic Insights : In vitro studies revealed that certain derivatives could halt the cell cycle at the S phase and markedly increase total apoptosis compared to control groups .
CompoundCell LineIC50 Value (µM)Mechanism
12bMDA-MB-46818.98Apoptosis induction via caspase activation
12cT47DNot specifiedCDK inhibition leading to cell cycle arrest

Case Studies

  • Study on Novel Derivatives : A series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their anticancer properties. Compound 12b was particularly effective against MDA-MB-468 cells, showing a significant increase in apoptosis markers .
  • Comparative Analysis : In a comparative study involving multiple derivatives, compounds with specific substitutions (like ethyl groups) exhibited enhanced biological activity compared to others with different substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-ethoxyphenyl)acetamide

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